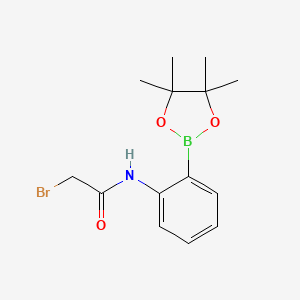

![molecular formula C12H16BrNO3 B2514665 Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate CAS No. 1334145-98-0](/img/structure/B2514665.png)

Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

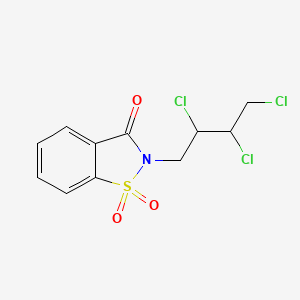

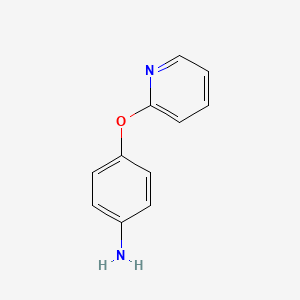

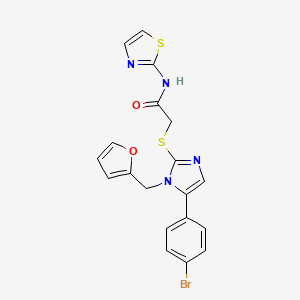

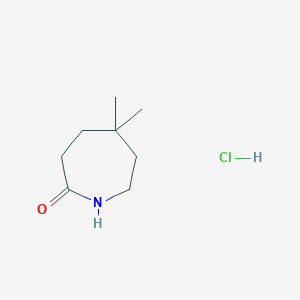

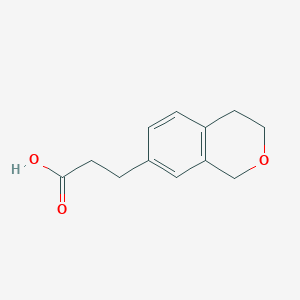

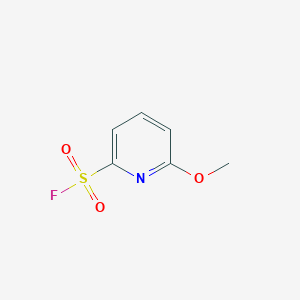

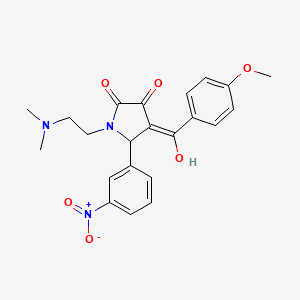

The compound Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate is a chemical entity that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, the synthesis of related heterocyclic systems using methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate has been reported . Additionally, the regioselective bromination of 4-methoxyphenylacetic acid to yield 2-(3-Bromo-4-methoxyphenyl)acetic acid has been achieved, which shares a bromophenyl and methoxy component with the compound of interest . Furthermore, the synthesis and characterization of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, which includes a methoxy and aminoacetate group, have been explored .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters, as seen in the preparation of various heterocyclic systems . The regioselective bromination technique used to synthesize 2-(3-Bromo-4-methoxyphenyl)acetic acid could potentially be adapted for the synthesis of the compound , considering the structural similarities . The N-alkylation strategy employed in the synthesis of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate might also be relevant for constructing the aminoacetate portion of the target molecule .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, reveals that the methoxy group is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This information could be useful in predicting the molecular conformation of Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate, as the presence of similar substituents may lead to comparable structural characteristics.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the removal of protecting groups and the formation of heterocyclic structures . The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents, as observed in 2-(3-Bromo-4-methoxyphenyl)acetic acid, are likely to influence the reactivity and chemical behavior of the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate are not directly reported, the properties of structurally related compounds can provide insights. For example, the strong hydrogen-bonded dimers observed in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid suggest that similar intermolecular interactions may be present in the compound of interest . The antibacterial activity demonstrated by Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate indicates potential biological relevance for the compound .

Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 2-(4-allyl-2-methoxyphenoxy)acetate undergoes a reaction with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of target amides and butyl ester of the corresponding acid resistant to aminolysis, showcasing its reactivity in complex chemical synthesis (Novakov et al., 2017).

Antiprotozoal Properties

- Dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines exhibit significant antiprotozoal activity, suggesting the potential use of methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate derivatives in combating protozoal infections (Ismail et al., 2004).

Improved Synthesis Processes

- The synthesis of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate was optimized, simplifying the operation procedure and reducing production costs. This highlights the industrial relevance and the possibilities of improving efficiency in the synthesis of related compounds (Jing, 2003).

Antioxidant and Antimicrobial Properties

- Bromophenol derivatives from the red alga Rhodomela confervoides, structurally related to methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate, have been studied for their antioxidant and antimicrobial properties, indicating potential pharmaceutical applications (Zhao et al., 2004), (Li et al., 2011).

Pharmacological Potential

- A variety of derivatives, including α-aminophosphonates with different substituents, have been studied for their potential pharmacological activities, including antihypertensive α-blocking activity, indicating the versatility and potential medicinal applications of methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate-related compounds (Abdel-Wahab et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources.

Safety and Hazards

properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2-(2-methoxyethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-16-8-7-14-11(12(15)17-2)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHSYKZARMNMOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(C1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)

![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)